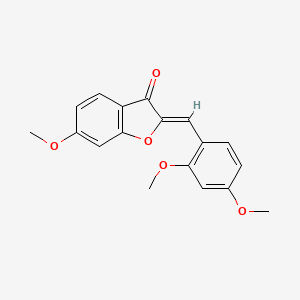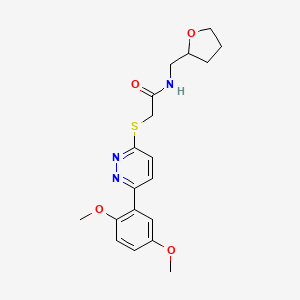
S-Methyl-S-(2-pyridinyl) sulfoximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-S-(2-pyridinyl) sulfoximine is an organic compound with the molecular formula C6H8N2OS It is characterized by the presence of a sulfoximine group attached to a pyridine ring
Aplicaciones Científicas De Investigación
S-Methyl-S-(2-pyridinyl) sulfoximine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Sulfoximines are emerging moieties for medicinal and biological chemistry, due in part to their efficacy in selective inhibition of amide-forming enzymes . They can be incorporated into diverse structures within natural polypeptides, and the sulfoximine residue can serve as a new site for bioorthogonal, chemoselective bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(2-pyridinyl) sulfoximine typically involves the reaction of a sulfoxide with sodium azide in the presence of Eaton’s reagent. The reaction is carried out at 50°C for 30 minutes, followed by quenching with a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. The product is then extracted using a mixture of dichloromethane and methanol, and purified by flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
- S-Methyl-S-(2-thiazolyl) sulfoximine
- S-Methyl-S-(2-imidazolyl) sulfoximine
- S-Methyl-S-(2-pyrimidinyl) sulfoximine
Comparison: S-Methyl-S-(2-pyridinyl) sulfoximine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs with different heterocyclic rings. The pyridine ring also enhances its potential biological activity and interactions with biomolecules.
Propiedades
IUPAC Name |
imino-methyl-oxo-pyridin-2-yl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNTYTKCIIHFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76456-06-9 |
Source


|
| Record name | imino(methyl)(pyridin-2-yl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)

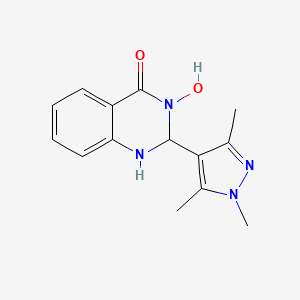
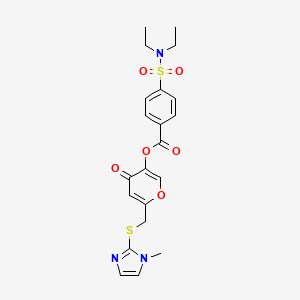
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2724749.png)
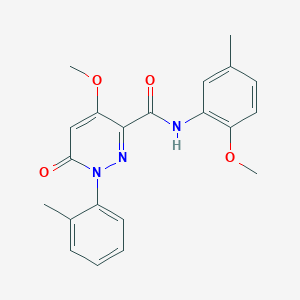
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2724752.png)
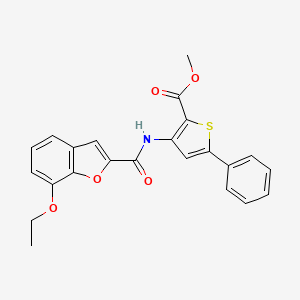
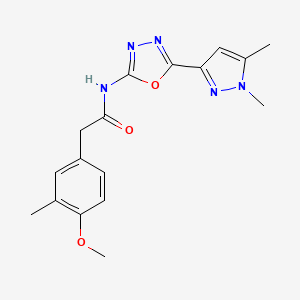
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2724757.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)
